molecular formula C23H29NO4S B11590225 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide

Cat. No.: B11590225
M. Wt: 415.5 g/mol
InChI Key: MAEVLUHQNGJMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is a complex organic compound characterized by its unique structural components This compound features a benzyl group, a dioxidotetrahydrothiophenyl moiety, and a pentyloxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include benzyl chloride, tetrahydrothiophene, and pentyloxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Substitution: The benzyl and pentyloxy groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives and compounds containing dioxidotetrahydrothiophenyl or pentyloxybenzamide groups. Examples include:

Uniqueness

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide

InChI

InChI=1S/C23H29NO4S/c1-2-3-7-15-28-22-12-10-20(11-13-22)23(25)24(17-19-8-5-4-6-9-19)21-14-16-29(26,27)18-21/h4-6,8-13,21H,2-3,7,14-18H2,1H3

InChI Key

MAEVLUHQNGJMHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.